molecular formula C9H6F2O5 B1407641 2-(Carboxymethoxy)-3,5-difluorobenzoic acid CAS No. 1706457-39-7

2-(Carboxymethoxy)-3,5-difluorobenzoic acid

Cat. No.: B1407641
CAS No.: 1706457-39-7
M. Wt: 232.14 g/mol
InChI Key: JWVWAMXUCGBUPD-UHFFFAOYSA-N
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Description

2-(Carboxymethoxy)-3,5-difluorobenzoic acid is an organic compound characterized by the presence of carboxylic acid and ether functional groups, along with two fluorine atoms attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Carboxymethoxy)-3,5-difluorobenzoic acid typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as 3,5-difluorobenzoic acid.

    Ether Formation: The carboxylic acid group is protected, and the hydroxyl group is introduced via a nucleophilic substitution reaction using a suitable alkylating agent like chloroacetic acid.

    Deprotection: The protecting group is removed to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Carboxymethoxy)-3,5-difluorobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products Formed

    Oxidation: Carboxylate salts.

    Reduction: Alcohol derivatives.

    Substitution: Compounds with substituted functional groups replacing fluorine atoms.

Scientific Research Applications

2-(Carboxymethoxy)-3,5-difluorobenzoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 2-(Carboxymethoxy)-3,5-difluorobenzoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors due to its carboxylic acid and ether functional groups.

    Pathways Involved: It may modulate biochemical pathways related to inflammation and cell proliferation, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Carboxymethoxy)-4-methoxybenzoic acid: Similar structure but with a methoxy group instead of fluorine atoms.

    3,5-Difluorobenzoic acid: Lacks the carboxymethoxy group, making it less versatile in chemical reactions.

Properties

IUPAC Name

2-(carboxymethoxy)-3,5-difluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2O5/c10-4-1-5(9(14)15)8(6(11)2-4)16-3-7(12)13/h1-2H,3H2,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWVWAMXUCGBUPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)OCC(=O)O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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